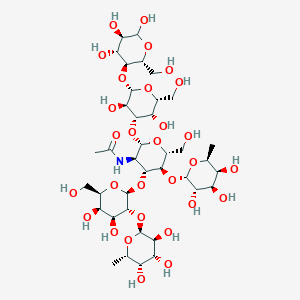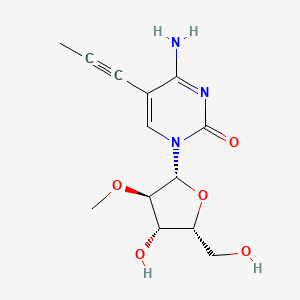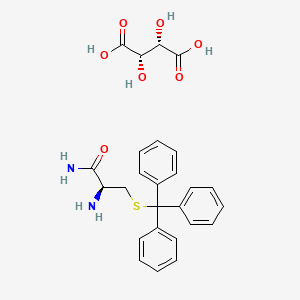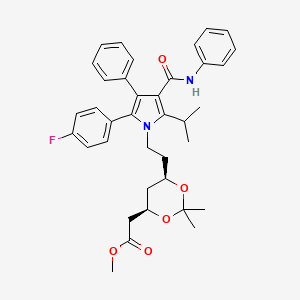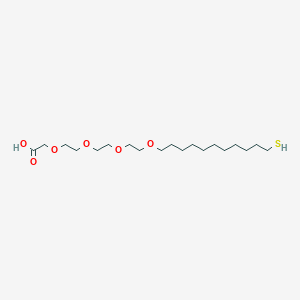
3-Aminopyridine-2,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminopyridine-2,4-dicarboxylic acid is a heterocyclic organic compound that belongs to the pyridine family. Pyridine derivatives are known for their stability and diversified reactivity, making them significant in both natural and synthetic chemistry . This compound features an amino group at the 3-position and carboxylic acid groups at the 2- and 4-positions on the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Aminopyridine-2,4-dicarboxylic acid can be synthesized through various methods. One common approach involves the nitration of pyridine derivatives followed by reduction and subsequent carboxylation . Another method includes the oxidation of quinoline precursors in the presence of nitric acid and a catalytic amount of manganese .
Industrial Production Methods
Industrial production often employs the oxidation of substituted quinoline precursors due to its efficiency and higher yield. The reaction typically involves the use of nitric acid and manganese as a catalyst, resulting in significantly enhanced yields of the desired dicarboxylic acids .
Análisis De Reacciones Químicas
Types of Reactions
3-Aminopyridine-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Zinc and hydrochloric acid are typical reducing agents.
Substitution: Organolithium and organomagnesium reagents are often employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
3-Aminopyridine-2,4-dicarboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 3-Aminopyridine-2,4-dicarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in its anticancer activity, the compound induces apoptosis through the mitochondria-mediated pathway, involving the production of reactive oxygen species, reduction of mitochondrial membrane potential, and activation of caspases .
Comparación Con Compuestos Similares
Similar Compounds
- Pyridine-2,5-dicarboxylic acid
- Pyridine-2,6-dicarboxylic acid
- Pyridine-3,5-dicarboxylic acid
Uniqueness
3-Aminopyridine-2,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its amino and carboxylic acid groups allow for versatile functionalization, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C7H6N2O4 |
|---|---|
Peso molecular |
182.13 g/mol |
Nombre IUPAC |
3-aminopyridine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C7H6N2O4/c8-4-3(6(10)11)1-2-9-5(4)7(12)13/h1-2H,8H2,(H,10,11)(H,12,13) |
Clave InChI |
XUESBDUVQIELIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1C(=O)O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]-1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amide](/img/structure/B11825917.png)
![2-Benzyl-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11825920.png)

![1-[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11825936.png)

![2-[5-[3,3-Dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B11825947.png)
